molecular formula C6H8F3NO3 B13509325 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid

2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B13509325
M. Wt: 199.13 g/mol
InChI Key: MAOLGUBQXRPWRZ-UHFFFAOYSA-N
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Description

2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated organic compound with significant interest in various scientific fields. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical applications. This compound is known for its stability and reactivity, which are essential for its use as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid typically involves the amidation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process can be catalyzed by specific amidases, such as those derived from microbial sources like Arthrobacter sp. S-2 . The reaction conditions often include mild temperatures and pH levels to ensure the selective hydrolysis of the amide to the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic hydrolysis using recombinant amidases expressed in hosts like Escherichia coli. The process is optimized for high yield and enantiomeric purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which are crucial for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is unique due to its acetamido group, which imparts additional reactivity and specificity in biochemical interactions. This makes it particularly valuable in the synthesis of complex molecules and as a potential therapeutic agent .

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

2-acetamido-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C6H8F3NO3/c1-3(11)10-5(2,4(12)13)6(7,8)9/h1-2H3,(H,10,11)(H,12,13)

InChI Key

MAOLGUBQXRPWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C(=O)O)C(F)(F)F

Origin of Product

United States

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